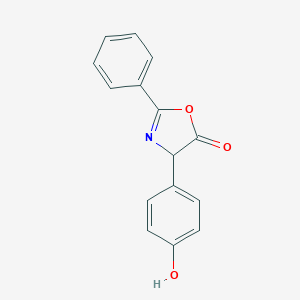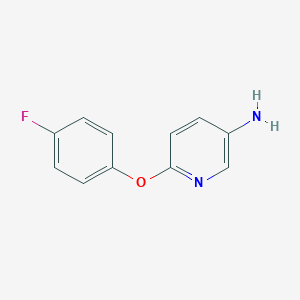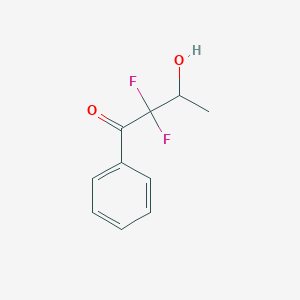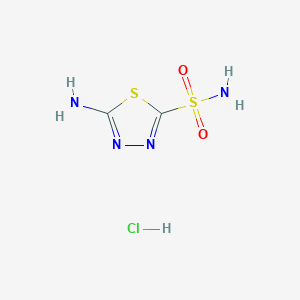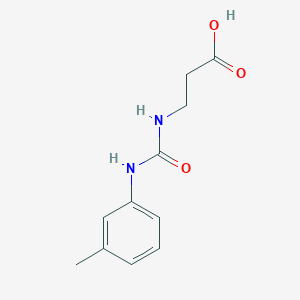![molecular formula C27H26FNO4 B135521 (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester CAS No. 254452-91-0](/img/structure/B135521.png)
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a statin-based compound useful in preventing and curing hyperlipidemia, arteriosclerosis, and the like . It is an optically active substance composed only of one isomer .
Synthesis Analysis
The method for producing this compound involves a solution containing a mixture of optical isomers of ethyl 6E-7-[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-3,5-dihydroxy-6-heptanoate by means of liquid chromatography using a packing material having a carrier . The method allows the production of the above (3R, 5S, 6E) isomer with enhanced productivity compared to a conventional method .Chemical Reactions Analysis
The chemical reactions involved in the production of this compound include the separation of Ethyl (3R, 5S, 6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl]-3,5-dihydroxy-6-heptenoate .Scientific Research Applications
HIV-1 Integrase Inhibition
A study conducted by Vandurm et al. (2009) focused on the synthesis and evaluation of compounds, including ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate, as potential HIV-1 integrase inhibitors. The acidic compound showed significant enzymatic and antiviral activity, suggesting that similar compounds, including (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester, could have applications in HIV-1 treatment by targeting integrase. X-ray diffraction analyses and theoretical calculations supported these findings, indicating a preferential coplanar orientation of the diketoacid chain with the quinolinone ring, which could be crucial for binding to the viral integrase (Vandurm et al., 2009).
HMG-CoA Reductase Inhibition
Research by Suzuki et al. (2001) explored quinoline-based derivatives for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The study synthesized a series of 3,5-dihydroxyheptenoic acid derivatives from quinolinecarboxylic acid esters, including structures with similarities to (5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester. NK-104 (pitavastatin calcium) emerged as the most potent derivative, demonstrating the potential of such compounds in cholesterol management and cardiovascular disease prevention (Suzuki et al., 2001).
Antimicrobial and Antifungal Activities
Al-Dweik et al. (2009) reported the synthesis of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates, closely related to the compound , for antimicrobial and antifungal applications. These compounds, through modifications, demonstrated significant potential in combating microbial and fungal pathogens, highlighting the broader implications for similar compounds in treating infectious diseases (Al-Dweik et al., 2009).
properties
IUPAC Name |
ethyl (E,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3/b14-13+/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBQVLWVWXLRGW-FBRRREGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

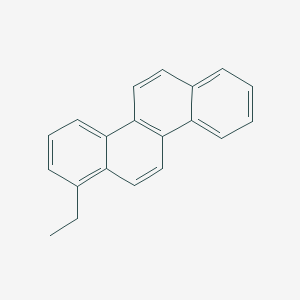
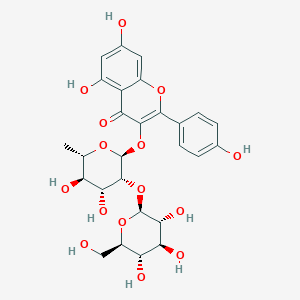

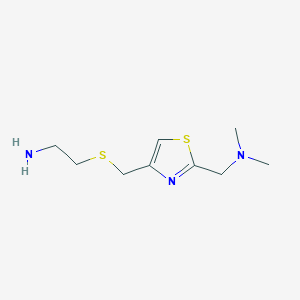




![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
